molecular formula C14H11Cl2NO3S B5790062 N-(4-chlorobenzenesulfonyl)-N-(4-chlorophenyl)acetamide

N-(4-chlorobenzenesulfonyl)-N-(4-chlorophenyl)acetamide

Cat. No.: B5790062
M. Wt: 344.2 g/mol
InChI Key: RFYXDEYBXVKFKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorobenzenesulfonyl)-N-(4-chlorophenyl)acetamide is an organic compound characterized by the presence of both sulfonyl and acetamide functional groups

Mechanism of Action

The mechanism of action of this compound in biological systems is unknown without specific experimental data. Depending on its structure and properties, it could potentially interact with various biological targets .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be of interest in fields like medicinal chemistry, materials science, or synthetic chemistry, among others .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzenesulfonyl)-N-(4-chlorophenyl)acetamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-chloroaniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is subsequently acetylated using acetic anhydride to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzenesulfonyl)-N-(4-chlorophenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or acetamide groups are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Hydrolysis: The acetamide group can be hydrolyzed to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms of the compound with different functional groups.

    Hydrolysis: 4-chloroaniline and acetic acid.

Scientific Research Applications

N-(4-chlorobenzenesulfonyl)-N-(4-chlorophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Material Science: It is used in the synthesis of advanced materials, including polymers and coatings, due to its unique chemical properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into enzyme inhibition and protein binding.

    Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorobenzenesulfonyl)-N-phenylacetamide: Similar structure but lacks the additional chlorine atom on the phenyl ring.

    N-(4-methylbenzenesulfonyl)-N-(4-chlorophenyl)acetamide: Contains a methyl group instead of a chlorine atom on the benzene ring.

    N-(4-chlorobenzenesulfonyl)-N-(4-methylphenyl)acetamide: Contains a methyl group on the phenyl ring instead of a chlorine atom.

Uniqueness

N-(4-chlorobenzenesulfonyl)-N-(4-chlorophenyl)acetamide is unique due to the presence of two chlorine atoms on both the sulfonyl and phenyl rings, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.

Properties

IUPAC Name

N-(4-chlorophenyl)-N-(4-chlorophenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO3S/c1-10(18)17(13-6-2-11(15)3-7-13)21(19,20)14-8-4-12(16)5-9-14/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFYXDEYBXVKFKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.